3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide
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Overview
Description
3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide is a complex organic compound with the molecular formula C17H25N3O4 It is characterized by its unique structure, which includes multiple functional groups such as amides and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3-methylbutanoyl chloride with 2-amino-3-methylbutane under controlled conditions to form the intermediate product. This intermediate is then reacted with butanoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-butylbutanamide
- 3-methyl-N-(3-nitrophenyl)butanamide
- 3-methyl-N-(4-bromophenyl)butanamide
Uniqueness
3-methyl-N-{2-[(3-methylbutanoyl)amino]propyl}butanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
3-methyl-N-[2-(3-methylbutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)6-12(16)14-8-11(5)15-13(17)7-10(3)4/h9-11H,6-8H2,1-5H3,(H,14,16)(H,15,17) |
InChI Key |
VFAKRNCNPQGADN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCC(C)NC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)NCC(C)NC(=O)CC(C)C |
Origin of Product |
United States |
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